L-フクローズ

概要

説明

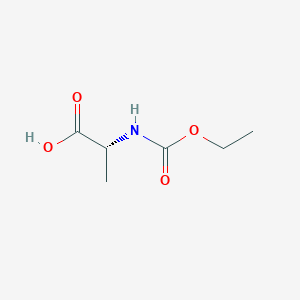

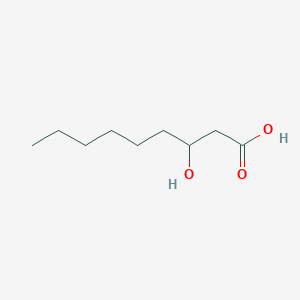

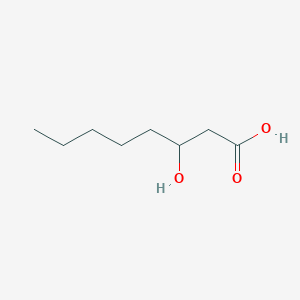

L-fuculose, also known as 6-deoxy-L-tagatose, is a ketohexose deoxy sugar. It is involved in the process of sugar metabolism and can be formed from L-fucose by the enzyme L-fucose isomerase. L-fuculose can be further converted to L-fuculose-1-phosphate by the enzyme L-fuculose kinase .

科学的研究の応用

L-fuculose has various scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in the study of sugar metabolism and the development of enzymatic processes for the production of rare sugars.

作用機序

Target of Action

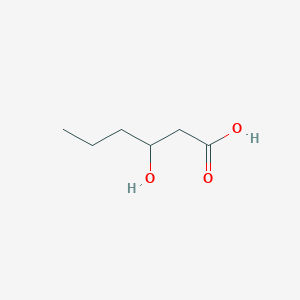

L-Fuculose primarily targets the enzyme L-fuculose phosphate aldolase . This enzyme is found in various organisms, including Escherichia coli . It plays a crucial role in the metabolism of L-fuculose, catalyzing the cleavage of L-fuculose 1-phosphate to glycerone phosphate and L-lactaldehyde .

Mode of Action

L-Fuculose interacts with its target, L-fuculose phosphate aldolase, through a process of enzymatic isomerization . This process involves the conversion of L-fuculose to L-fucose . The enzyme exhibits higher activity for L-fuculose than for L-fucose, and the rate for the reverse reaction of converting L-fuculose to L-fucose is higher than that for the forward reaction of converting L-fucose to L-fuculose .

Biochemical Pathways

L-Fuculose is involved in the L-fucose metabolic pathway . This pathway begins with the isomerization of L-fucose to L-fuculose by the enzyme L-fucose isomerase . L-Fuculose is then phosphorylated to L-fuculose-1-phosphate by L-fuculose kinase . The L-fuculose-1-phosphate is then cleaved by L-fuculose phosphate aldolase to form glycerone phosphate and L-lactaldehyde .

Pharmacokinetics

The pharmacokinetics of L-fuculose are largely determined by its metabolism by gut microorganisms . These microorganisms metabolize L-fuculose and produce short-chain fatty acids, which are absorbed by epithelial cells and used as energy sources or signaling molecules . The carbon flux in L-fuculose metabolism by gut microorganisms is distinct from that in other sugar metabolisms due to cofactor imbalance and low efficiencies in energy synthesis of L-fucose metabolism .

Result of Action

The metabolism of L-fuculose results in the production of short-chain fatty acids . These fatty acids are used by epithelial cells to recover most of the energy used up during L-fucose synthesis . Additionally, L-fuculose has been found to enhance the immunostimulatory activity of dendritic cells (DCs), promoting myeloid maturation toward monocyte-derived DCs (moDC) .

Action Environment

The action of L-fuculose is influenced by the gut environment, particularly the presence of gut microorganisms . These microorganisms play a crucial role in the metabolism of L-fuculose, and their activity can be influenced by various environmental factors, including diet and the presence of other microorganisms . Furthermore, L-fuculose is continuously synthesized by humans in the form of fucosylated glycans and fucosyl-oligosaccharides and delivered into the gut throughout their lifetime .

生化学分析

Biochemical Properties

L-fuculose is involved in various biochemical reactions, primarily through the action of the enzyme L-fucose isomerase . This enzyme interconverts L-fucose and L-fuculose , and it exhibits higher enzymatic activity for L-fuculose than for L-fucose .

Cellular Effects

The effects of L-fuculose on cells are largely mediated through its conversion to L-fucose by L-fucose isomerase . L-fucose is found in various forms in humans, including human milk oligosaccharides or glycoproteins . It has various bioactive properties, potentially serving as anti-inflammatory, antitumor, and immune-enhancing drugs, as well as skin-whitening, skin-moisturizing, and anti-aging cosmetic agents .

Molecular Mechanism

The molecular mechanism of L-fuculose involves its conversion to L-fucose by the enzyme L-fucose isomerase . This enzyme requires Mn2+ as a cofactor . The reaction from L-fuculose to L-fucose is favored in the enzyme-catalyzed reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the optimal conditions for L-fucose isomerase activity, when using L-fuculose as the substrate, were determined to be 40 °C and pH 10 . The equilibrium composition was not affected by reaction temperature in the range of 30 to 50 °C .

Metabolic Pathways

L-fuculose is involved in the initial process of L-fucose catabolism in various bacteria . In this process, L-fucose obtained from the environment is converted into L-fuculose, eventually leading to the synthesis of L-lactaldehyde, a metabolically important intermediate, through successive reactions .

準備方法

Synthetic Routes and Reaction Conditions

L-fuculose can be synthesized from L-fucose using the enzyme L-fucose isomerase. This enzyme catalyzes the reversible isomerization between L-fucose and L-fuculose. The optimal conditions for this enzymatic reaction are typically around 30°C and pH 7, with the presence of manganese ions as a cofactor . Another method involves the use of a halo- and thermophilic L-fucose isomerase from Halothermothrix orenii, which exhibits optimal activity at 50-60°C and pH 7 with 0.5-1 M sodium chloride .

Industrial Production Methods

For industrial production, L-fuculose can be obtained through enzymatic methods using L-fucose isomerase. This approach is efficient and can be scaled up for industrial applications. The enzyme can be sourced from various microorganisms, including Raoultella species and Halothermothrix orenii .

化学反応の分析

Types of Reactions

L-fuculose undergoes several types of chemical reactions, including isomerization, phosphorylation, and oxidation. The isomerization reaction is catalyzed by L-fucose isomerase, converting L-fucose to L-fuculose and vice versa . Phosphorylation of L-fuculose to L-fuculose-1-phosphate is catalyzed by L-fuculose kinase .

Common Reagents and Conditions

Isomerization: L-fucose isomerase, manganese ions, pH 7, 30°C.

Phosphorylation: L-fuculose kinase, adenosine triphosphate (ATP), pH 7.

Major Products Formed

Isomerization: L-fucose and L-fuculose.

Phosphorylation: L-fuculose-1-phosphate.

類似化合物との比較

L-fuculose is similar to other ketohexose deoxy sugars, such as L-tagatose and D-arabinose. it is unique in its specific role in the metabolism of L-fucose and its conversion to L-fuculose-1-phosphate. Other similar compounds include:

L-tagatose: Another ketohexose sugar involved in different metabolic pathways.

D-arabinose: A pentose sugar that can be metabolized by L-fucose isomerase due to structural similarities.

L-fuculose’s uniqueness lies in its specific enzymatic conversion processes and its role in the metabolism of L-fucose, distinguishing it from other similar sugars .

特性

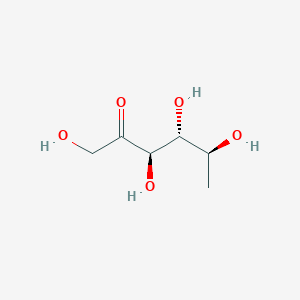

IUPAC Name |

(3R,4R,5S)-1,3,4,5-tetrahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNPNKJXABGCRC-LFRDXLMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H](C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13074-08-3 | |

| Record name | L-Fuculose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。